What are the chemical properties of 3-Butyl-4-fluoroaniline
What are the chemical properties of 3-Butyl-4-fluoroaniline
An In-depth Technical Guide on the Core Chemical Properties of 3-Butyl-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Butyl-4-fluoroaniline, a substituted aromatic amine of significant interest for synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to build a robust profile. We will explore its physicochemical properties, predict its spectroscopic signature, detail a plausible high-yield synthetic pathway with a complete experimental protocol, and analyze its chemical reactivity. The guide emphasizes the synergistic effects of the butyl, fluoro, and amino substituents, which confer a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This document serves as a foundational resource for researchers intending to utilize 3-Butyl-4-fluoroaniline as a strategic building block in the development of novel pharmaceuticals and advanced materials.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine and fluoroalkyl groups can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Anilines, in turn, are fundamental precursors in the synthesis of a vast array of pharmaceuticals and agrochemicals.[3][4]
3-Butyl-4-fluoroaniline emerges at the intersection of these two valuable motifs. It presents a unique trifecta of functional groups on an aromatic scaffold:
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An amino group , providing a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and N-alkylation.
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A fluoro group at the para-position, which acts as a powerful electron-withdrawing group, modulating the basicity of the aniline nitrogen and influencing the reactivity of the aromatic ring.[3] This modification is a well-established strategy for improving the pharmacological profile of drug candidates.[2]
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A butyl group at the meta-position to the amine, which introduces lipophilicity. This alkyl chain can be crucial for tuning a molecule's solubility, membrane permeability, and interaction with hydrophobic pockets in biological targets.
This guide provides the in-depth technical knowledge required to effectively handle, synthesize, and strategically deploy 3-Butyl-4-fluoroaniline in research and development settings.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical properties is essential for its effective use in synthesis, purification, and formulation.
Chemical Structure and Nomenclature
-
IUPAC Name: 3-Butyl-4-fluoroaniline
-
Molecular Formula: C₁₀H₁₄FN
-
Structure:
(Note: This is a placeholder image. The actual structure contains a benzene ring with an NH2 group at position 1, a Fluorine atom at position 4, and a n-butyl group at position 3.)
Predicted Physicochemical Data
The properties below are predicted based on the known values of analogous compounds like 4-fluoroaniline, 3-chloro-4-fluoroaniline, and various alkyl-substituted anilines. The butyl group is expected to significantly increase the boiling point and lipophilicity while decreasing water solubility compared to smaller analogues.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Weight | 167.22 g/mol | Calculated from the molecular formula C₁₀H₁₄FN.[5] |
| Appearance | Colorless to light yellow or brown liquid | Aniline derivatives are often liquids and can darken upon exposure to air and light.[6] |
| Melting Point | < 0 °C | The presence of a flexible butyl chain is expected to disrupt crystal packing, leading to a low melting point, likely below that of 4-fluoroaniline (-1 °C).[6] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Significantly higher than 4-fluoroaniline (188 °C) due to the increased molecular weight and van der Waals forces from the butyl group.[6] |
| Density | ~1.05 - 1.10 g/cm³ | Expected to be slightly less dense than 4-fluoroaniline (1.16 g/cm³) due to the higher proportion of hydrocarbon content.[6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, methanol, dichloromethane). | The polar amino and fluoro groups allow for some water solubility, but the non-polar benzene ring and long butyl chain make it largely hydrophobic.[7][8] |
| pKa (of conjugate acid) | ~3.5 - 4.0 | The electron-withdrawing fluorine atom reduces the basicity of the amino group compared to unsubstituted aniline (pKa 4.6).[3] |
Synthesis and Purification Workflow
The most direct and industrially scalable approach to synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This method is efficient and high-yielding.
Retrosynthetic Approach
The synthesis of 3-Butyl-4-fluoroaniline can be logically achieved via the reduction of 3-butyl-4-fluoronitrobenzene. This precursor can be synthesized through electrophilic nitration of 1-butyl-2-fluorobenzene.
Recommended Synthetic Protocol: Catalytic Hydrogenation
This protocol is adapted from highly successful and robust methods used for the synthesis of structurally similar compounds like 3-chloro-4-fluoroaniline.[9][10] Catalytic hydrogenation is preferred over methods like iron reduction because it offers higher purity, avoids the generation of large amounts of metal sludge, and often proceeds under milder conditions.[9]
Reaction: 3-Butyl-4-fluoronitrobenzene → 3-Butyl-4-fluoroaniline
Materials and Reagents:
-
3-Butyl-4-fluoronitrobenzene (Substrate)
-
1% Platinum on Carbon (Pt/C) catalyst
-
Ethanol or Methanol (Solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Pressurized hydrogenation reactor (e.g., Parr hydrogenator)
Step-by-Step Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with 3-butyl-4-fluoronitrobenzene.
-
Catalyst Addition: Add the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be between 200:1 and 400:1.[10]
-
Inerting the Atmosphere: Seal the reactor and purge the system three times with high-purity nitrogen gas. This step is critical to remove all oxygen, which can form explosive mixtures with hydrogen and poison the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen to 0.5 - 1.0 MPa.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 50-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 2-8 hours.
-
Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with nitrogen. Filter the reaction mixture while warm through a pad of Celite® or another filter aid to remove the Pt/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Final Product: The resulting crude oil is 3-Butyl-4-fluoroaniline, which can be used directly or purified further.
Purification Technique: Fractional Vacuum Distillation
For applications requiring very high purity, fractional vacuum distillation is the most effective method for purifying liquid anilines.[11]
Procedure:
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Transfer the crude 3-Butyl-4-fluoroaniline into the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum and begin heating the flask.
-
Discard the initial low-boiling fraction, which may contain residual solvent.
-
Collect the main fraction boiling at the predicted temperature range (~120-130 °C at ~10 mmHg, estimated).
-
The purified 3-Butyl-4-fluoroaniline is recovered in the receiving flask. Purity should be assessed by GC or NMR.[11]
Process Visualization
Caption: Experimental workflow for the synthesis of 3-Butyl-4-fluoroaniline.
Spectroscopic Profile and Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data are predicted based on the principles of NMR, IR, and MS.[12][13]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.0 (m, 1H, Ar-H) , δ 6.6-6.8 (m, 2H, Ar-H) : Complex multiplets for aromatic protons. δ 3.6 (br s, 2H, -NH₂) : Broad singlet for the amine protons. δ 2.5 (t, 2H, Ar-CH₂-) : Triplet for the methylene group attached to the ring. δ 1.5-1.6 (m, 2H, -CH₂-) : Multiplet for the second methylene group. δ 1.3-1.4 (m, 2H, -CH₂-) : Multiplet for the third methylene group. δ 0.9 (t, 3H, -CH₃) : Triplet for the terminal methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155-160 (d, ¹JCF ≈ 240 Hz) : Carbon bearing the fluorine. δ 140-145 (d) : Carbon bearing the amino group. δ 115-130 : Remaining aromatic carbons, showing C-F couplings. δ 35, 33, 22, 14 : Four distinct signals for the butyl group carbons. |
| IR Spectroscopy (KBr or neat) | 3450-3300 cm⁻¹ : N-H stretching (doublet for primary amine). 3100-3000 cm⁻¹ : Aromatic C-H stretching. 2950-2850 cm⁻¹ : Aliphatic C-H stretching (butyl group). 1620-1580 cm⁻¹ : Aromatic C=C stretching. 1520 cm⁻¹ : N-H bending. 1250-1200 cm⁻¹ : Strong C-F stretching. |
| Mass Spectrometry (EI) | m/z 167 (M⁺) : Molecular ion peak. m/z 124 : Major fragment from loss of a propyl radical (C₃H₇•) via benzylic cleavage. |
Protocol for Spectroscopic Analysis
This protocol outlines a standard workflow for the characterization of a synthesized sample.[12]
Caption: Standard workflow for spectroscopic characterization.
Chemical Reactivity and Applications
The synthetic utility of 3-Butyl-4-fluoroaniline is dictated by the electronic interplay of its substituents.
-
Amino Group (-NH₂): Strongly activating and ortho, para-directing.
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Fluoro Group (-F): Deactivating via induction, but ortho, para-directing via resonance.
-
Butyl Group (-C₄H₉): Weakly activating and ortho, para-directing.
The positions open for electrophilic aromatic substitution are C2, C5, and C6. The powerful directing effect of the amino group will dominate, primarily directing incoming electrophiles to the C2 and C6 positions. The C5 position is sterically hindered by the butyl group and electronically deactivated by the adjacent fluorine.
Potential Reactions:
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N-Acylation/Sulfonylation: The amino group readily reacts with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, a common step in building more complex molecules.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures will form a diazonium salt, a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer-type reactions.
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Alkylation/Arylation: The nucleophilic nitrogen can participate in Buchwald-Hartwig or Ullmann coupling reactions to form N-aryl or N-alkyl derivatives.
Applications in Drug Development: 3-Butyl-4-fluoroaniline is a valuable building block for synthesizing lead compounds in drug discovery.[4][9] The fluoroaniline core is found in various biologically active molecules, including kinase inhibitors and antibacterial agents.[4][9] The butyl group provides a handle to systematically modify lipophilicity (LogP), which is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Butyl-4-fluoroaniline is not available, the hazards can be reliably inferred from related fluoroanilines.[14][15][16][17] These compounds are classified as hazardous and must be handled with appropriate care.
-
Hazard Classification: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[15][16] May cause skin irritation and serious eye damage.[14][15] Potential for organ damage through prolonged or repeated exposure.[14]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[15]
-
Avoid breathing vapors or mists.[14]
-
Wash hands thoroughly after handling.[15]
-
Keep away from heat, sparks, and open flames.[14]
-
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
Conclusion
3-Butyl-4-fluoroaniline is a strategically designed chemical intermediate with significant potential for research and development, particularly in the pharmaceutical and agrochemical sectors. Its unique structure, combining a reactive amino group, a property-enhancing fluoro substituent, and a lipophilicity-modulating butyl chain, makes it a versatile platform for synthetic innovation. This guide provides the foundational knowledge—from predicted physicochemical properties and spectroscopic signatures to detailed synthetic and purification protocols—necessary for scientists to confidently and safely incorporate this valuable building block into their research programs.
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University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. [Link]
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Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
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